Predicted Lipophilicity and Brain‑Penetrant Design Space Advantage Over m‑Tolyl and 2‑Chlorophenyl Analogues
The 3‑methoxyphenyl substituent reduces calculated logP relative to the more lipophilic m‑tolyl analogue while avoiding the halogen‑associated liabilities (e.g., CYP450 inhibition, phototoxicity risk) of the 2‑chlorophenyl congener. In‑silico predictions employing the XLogP3 algorithm indicate a logP of approximately 2.0 for the target compound, compared with ~2.5 for the m‑tolyl analogue (1‑(5H‑pyrrolo[3,4‑b]pyridin‑6(7H)‑yl)‑2‑(m‑tolyl)ethanone) and ~2.3 for the 2‑chlorophenyl congener . The logP shift of +0.5 units for the methyl analogue translates to a roughly 3‑fold increase in predicted membrane partitioning, which may confound cell‑based target‑engagement assays .
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.0 (2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone, CAS 2309733-31-9) |
| Comparator Or Baseline | XLogP3 ≈ 2.5 (1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone, m-tolyl analogue); XLogP3 ≈ 2.3 (2-chlorophenyl analogue, CAS 2195878-80-7) |
| Quantified Difference | ΔXLogP3 = −0.5 vs. m-tolyl; ΔXLogP3 = −0.3 vs. 2-chlorophenyl (target compound more hydrophilic; ~3‑fold lower predicted membrane partitioning vs. m‑tolyl analogue) |
| Conditions | In‑silico estimate using XLogP3 (PubChem release 2021.05.07); no experimental logP/logD data publicly available for this exact compound |
Why This Matters
For researchers optimizing CNS-excluded or cytotoxicity‑sensitive profiles, the lower predicted logP of the 3‑methoxyphenyl derivative may reduce off‑target membrane accumulation compared with the m‑tolyl analogue, providing a rational basis for compound selection before committing to synthesis.
- [1] PubChem XLogP3 computational descriptor for related pyrrolo[3,4‑b]pyridine derivatives. PubChem (NCBI/NLM), retrieved via InChI Key substructure search. View Source
- [2] Waring M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098 View Source
